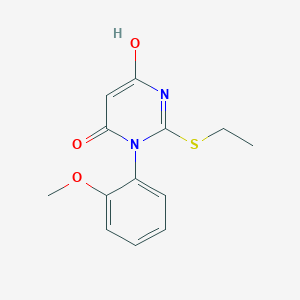![molecular formula C25H34N2O4 B5978657 N-(2,4-dimethoxybenzyl)-3-[1-(3-methoxybenzyl)-3-piperidinyl]propanamide](/img/structure/B5978657.png)
N-(2,4-dimethoxybenzyl)-3-[1-(3-methoxybenzyl)-3-piperidinyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxybenzyl)-3-[1-(3-methoxybenzyl)-3-piperidinyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DPP-4 inhibitor and is widely used in the treatment of type 2 diabetes.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxybenzyl)-3-[1-(3-methoxybenzyl)-3-piperidinyl]propanamide has several scientific research applications. It is primarily used as a DPP-4 inhibitor in the treatment of type 2 diabetes. This compound works by inhibiting the enzyme DPP-4, which in turn increases the levels of incretin hormones such as GLP-1 and GIP. These hormones stimulate insulin secretion and reduce glucagon secretion, leading to a decrease in blood glucose levels.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethoxybenzyl)-3-[1-(3-methoxybenzyl)-3-piperidinyl]propanamide involves the inhibition of the enzyme DPP-4. This enzyme is responsible for the breakdown of incretin hormones such as GLP-1 and GIP. By inhibiting DPP-4, the levels of these hormones increase, leading to an increase in insulin secretion and a decrease in glucagon secretion. This results in a decrease in blood glucose levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,4-dimethoxybenzyl)-3-[1-(3-methoxybenzyl)-3-piperidinyl]propanamide are primarily related to its role as a DPP-4 inhibitor. By inhibiting DPP-4, this compound increases the levels of incretin hormones such as GLP-1 and GIP, which in turn stimulate insulin secretion and reduce glucagon secretion. This results in a decrease in blood glucose levels and an improvement in glycemic control.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2,4-dimethoxybenzyl)-3-[1-(3-methoxybenzyl)-3-piperidinyl]propanamide in lab experiments is its specificity for DPP-4 inhibition. This compound has been extensively studied and has been shown to be a highly effective DPP-4 inhibitor. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can lead to liver and kidney damage.
Direcciones Futuras
There are several future directions for the research of N-(2,4-dimethoxybenzyl)-3-[1-(3-methoxybenzyl)-3-piperidinyl]propanamide. One potential area of research is the development of new DPP-4 inhibitors that are more effective and have fewer side effects. Another area of research is the investigation of the potential use of this compound in the treatment of other diseases such as cancer and Alzheimer's disease. Additionally, studies can be conducted to investigate the potential use of this compound as a tool for studying the role of DPP-4 in various physiological processes.
Métodos De Síntesis
The synthesis of N-(2,4-dimethoxybenzyl)-3-[1-(3-methoxybenzyl)-3-piperidinyl]propanamide is a complex process that involves several steps. The first step involves the reaction of 2,4-dimethoxybenzaldehyde with piperidine in the presence of acetic anhydride to form 2,4-dimethoxybenzylpiperidine. The second step involves the reaction of 3-methoxybenzyl chloride with 2,4-dimethoxybenzylpiperidine in the presence of sodium hydride to form N-(2,4-dimethoxybenzyl)-3-[1-(3-methoxybenzyl)-3-piperidinyl]propanamide.
Propiedades
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-3-[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O4/c1-29-22-8-4-6-20(14-22)18-27-13-5-7-19(17-27)9-12-25(28)26-16-21-10-11-23(30-2)15-24(21)31-3/h4,6,8,10-11,14-15,19H,5,7,9,12-13,16-18H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGCQNMMVPAGLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)CCC2CCCN(C2)CC3=CC(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxybenzyl)-3-[1-(3-methoxybenzyl)-3-piperidinyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-methyl-1H-imidazol-2-yl)[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]methanol](/img/structure/B5978578.png)
![1-(3-{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanoyl)-4-phenylpiperazine](/img/structure/B5978581.png)
![4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B5978596.png)
![1-{4-amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone](/img/structure/B5978607.png)
![4-({4-[3-(dimethylamino)-3-oxopropyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5978612.png)
![N-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine](/img/structure/B5978619.png)
![N~3~-[4-(methylthio)benzyl]-N~3~-propyl-1,3-piperidinedicarboxamide](/img/structure/B5978628.png)
![3-benzyl-6-(3-ethyl-1,2,4-oxadiazol-5-yl)-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-en-4-one](/img/structure/B5978630.png)

![N-{4-[(2,2-diphenylacetyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5978634.png)
![N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-[2,6-dibromo-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5978639.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(2-methoxyphenyl)benzamide](/img/structure/B5978660.png)
![5-benzylidene-2-[(2,3-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B5978664.png)
![4-[(1H-indol-3-ylmethylene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5978672.png)